molecular formula C13H14N2O5 B2795343 N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate CAS No. 1260897-42-4

N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate

Cat. No.: B2795343
CAS No.: 1260897-42-4
M. Wt: 278.264
InChI Key: AJLXGVYNLHWXIZ-UHFFFAOYSA-N
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Description

N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is a chemical compound with the molecular formula C11H12N2O.C2H2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be formed by cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.

  • Introduction of Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

  • Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide in the presence of a base.

  • Formation of Oxalate Salt: The oxalate salt is formed by reacting the amine with oxalic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Halogenated compounds (e.g., chloroform, bromoethane) and strong bases (e.g., sodium hydride, potassium tert-butoxide).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated isoxazoles or other substituted isoxazoles.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various pharmaceuticals and organic intermediates. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: Isoxazole derivatives, including this compound, have shown biological activity, making them useful in studying biological processes and developing new drugs.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting various diseases. Its derivatives have been investigated for their anti-inflammatory, analgesic, and antipyretic properties.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules. It is also used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • Isoxazole: The parent compound, isoxazole, is structurally similar but lacks the phenyl and methyl groups.

  • 3-Methyl-5-phenylisoxazole: This compound is similar but does not have the methanamine or oxalate groups.

  • Sulfamethoxazole: A different class of compound but shares the isoxazole ring structure.

Uniqueness: N-methyl-1-(3-phenyl-5-isoxazolyl)methanamine oxalate is unique due to its combination of the isoxazole ring, phenyl group, and methanamine oxalate moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.C2H2O4/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLXGVYNLHWXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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